

# Application Note & Protocol: Quantification of Epigallocatechin 3,5-digallate by HPLC

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## Compound of Interest

Compound Name: *Epigallocatechin 3,5-digallate*

Cat. No.: *B1211531*

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## Introduction

**Epigallocatechin 3,5-digallate** (EGCG-digallate) is a flavan-3-ol, a type of polyphenolic compound found in the tea plant (*Camellia sinensis*).<sup>[1]</sup> Its structure features an epigallocatechin backbone with two galloyl moieties, distinguishing it from the more common Epigallocatechin Gallate (EGCG).<sup>[1]</sup> This structural difference may enhance its biochemical properties, making it a compound of interest for pharmaceutical and nutraceutical research.<sup>[1]</sup> High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of catechins in various matrices. This document provides a detailed protocol for the quantification of **Epigallocatechin 3,5-digallate** using a reverse-phase HPLC method.

## Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate **Epigallocatechin 3,5-digallate** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution system composed of acidified water and an organic solvent (acetonitrile). The acidic mobile phase helps to sharpen the peaks of phenolic compounds like EGCG-digallate. Quantification is performed by UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 280 nm for gallated catechins, by comparing the peak area of the analyte in the sample to that of a certified reference standard.

## Materials and Reagents

- **Epigallocatechin 3,5-digallate** analytical standard (purity ≥95%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid or Acetic acid (HPLC grade)
- Methanol (HPLC grade)
- Sample containing **Epigallocatechin 3,5-digallate** (e.g., tea extract, formulated product)

## Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Quaternary or Binary pump
  - Autosampler
  - Column oven
  - UV-Vis or Photodiode Array (PDA) detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringes and syringe filters (0.45 µm, PTFE or nylon)
- Ultrasonic bath
- pH meter

## Experimental Protocol

### Preparation of Mobile Phase

- Mobile Phase A: 0.1% (v/v) Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas using an ultrasonic bath for 15-20 minutes.
- Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Degas using an ultrasonic bath for 15-20 minutes.

### Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **Epigallocatechin 3,5-digallate** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light. Due to the potential for degradation of catechins in neutral or alkaline solutions, it is crucial to maintain acidic conditions where possible and use fresh solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., in the range of 1-100 µg/mL). A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

### Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid tea extract:

- Accurately weigh a quantity of the homogenized sample expected to contain **Epigallocatechin 3,5-digallate** within the calibration range.
- Transfer the sample to a suitable volumetric flask (e.g., 25 mL).
- Add a volume of extraction solvent (e.g., 70% methanol in water with 0.1% formic acid) to the flask.
- Sonicate the mixture for 15-20 minutes to ensure complete extraction.

- Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
- Centrifuge an aliquot of the extract to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

## HPLC Chromatographic Conditions

- Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile)
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	60	40
25	60	40
30	90	10

| 35 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL

## Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

- Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of **Epigallocatechin 3,5-digallate**.
- Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
- Precision:
  - Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) should be  $\leq 2\%$ .
  - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be  $\leq 2\%$ .
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

## Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for **Epigallocatechin 3,5-digallate**

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area	%RSD
1	[Data]	[Data]
5	[Data]	[Data]
10	[Data]	[Data]
25	[Data]	[Data]
50	[Data]	[Data]
100	[Data]	[Data]
Linearity Equation:	$y = mx + c$	
Correlation Coefficient ( $r^2$ ):	$\geq 0.999$	

Table 2: Accuracy (Recovery) Data

Spike Level	Amount Added ( $\mu\text{g/mL}$ )	Amount Found ( $\mu\text{g/mL}$ )	% Recovery	%RSD
80%	[Data]	[Data]	[Data]	[Data]
100%	[Data]	[Data]	[Data]	[Data]
120%	[Data]	[Data]	[Data]	[Data]

Table 3: Precision Data

Precision Type	Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area	%RSD
Repeatability (Intra-day)	[Data]	[Data]	$\leq 2\%$
Intermediate (Inter-day)	[Data]	[Data]	$\leq 2\%$

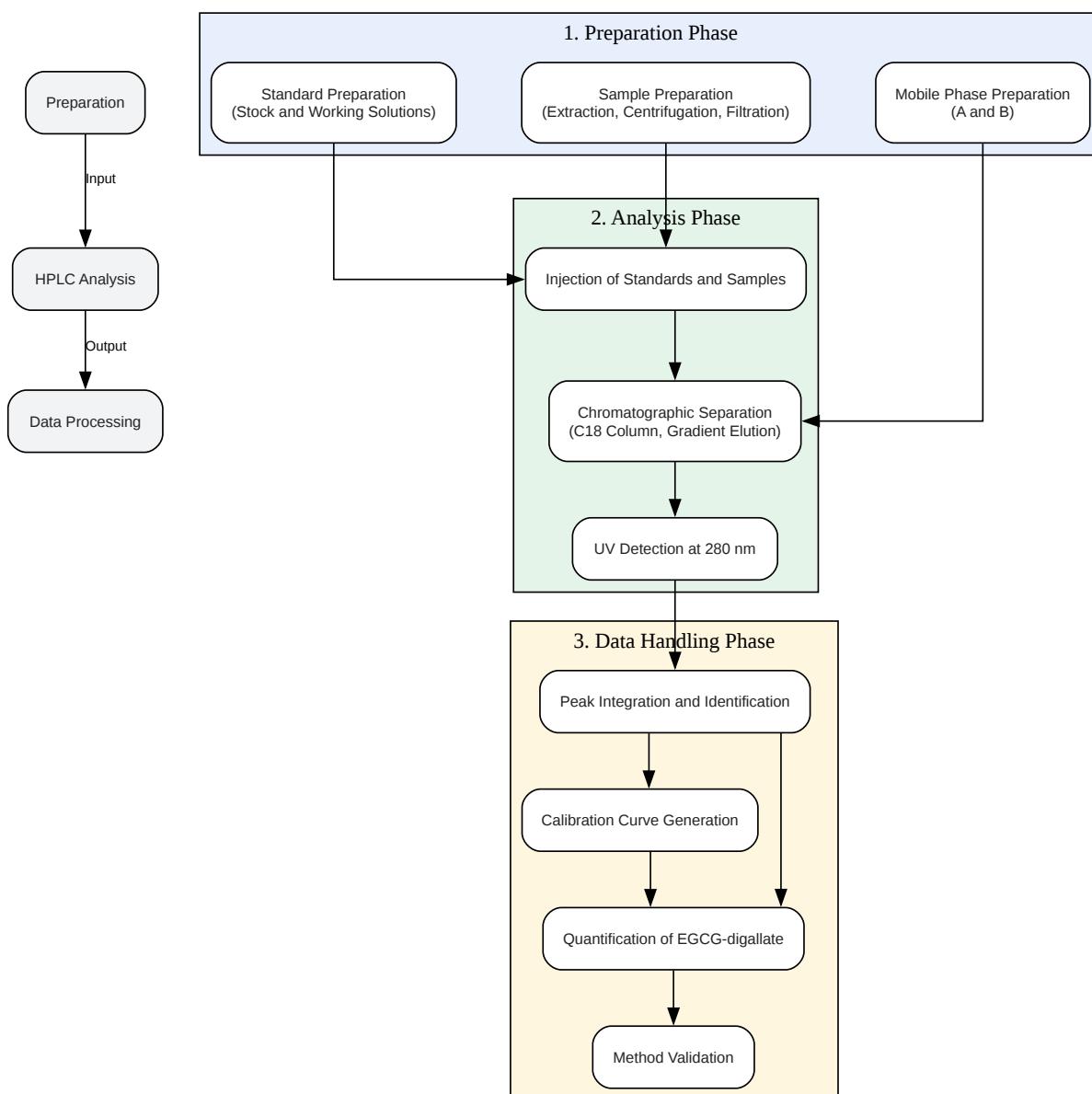
Table 4: LOD and LOQ

Parameter	Value ( $\mu\text{g/mL}$ )
Limit of Detection (LOD)	[Data]
Limit of Quantification (LOQ)	[Data]

## Visualization

### Experimental Workflow

The overall experimental workflow for the quantification of **Epigallocatechin 3,5-digallate** is depicted in the following diagram.

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Caption: Workflow for HPLC Quantification of EGCG-digallate.

## Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of **Epigallocatechin 3,5-digallate**. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various sample matrices and is suitable for quality control, stability studies, and research and development in the pharmaceutical and nutraceutical industries. The stability of catechins is a critical factor, and care should be taken to minimize degradation during sample preparation and analysis.

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## References

- 1. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
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